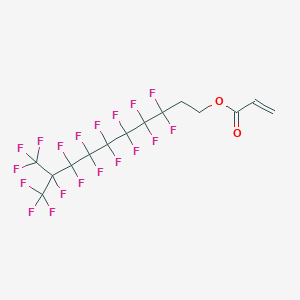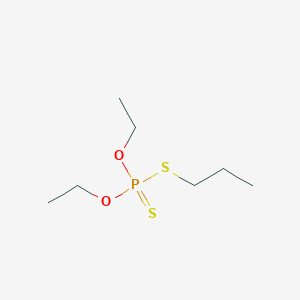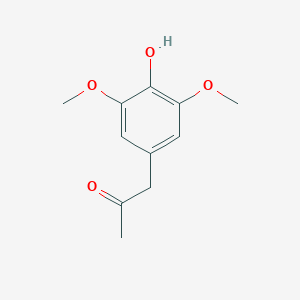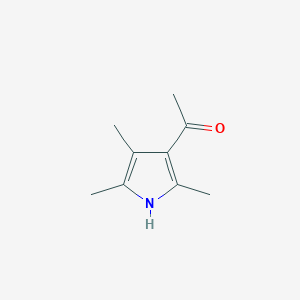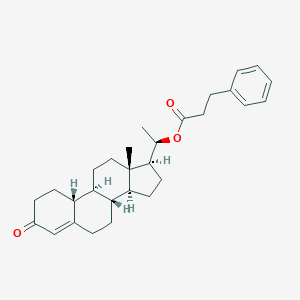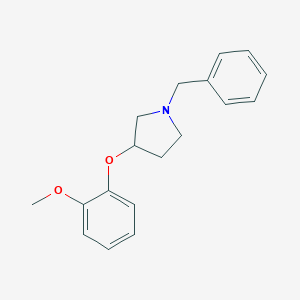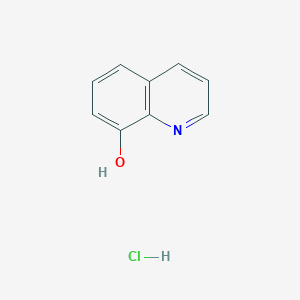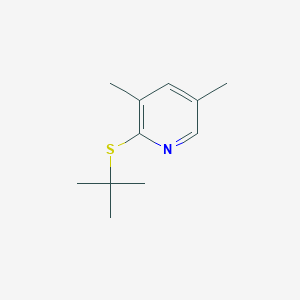
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in various research studies, particularly in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine is not well understood. However, it is believed that this compound acts as a chelating agent, forming coordination complexes with transition metals. This property has made it a popular choice for various research studies in the field of organometallic chemistry.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine. However, studies have shown that this compound has low toxicity and is relatively safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine in laboratory experiments is its ability to form stable coordination complexes with transition metals. This property has made it a popular choice for various research studies in the field of organometallic chemistry. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in research studies.
Direcciones Futuras
There are several future directions for the research and application of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine. One potential area of research is the synthesis of new transition metal complexes using this compound as a ligand. Another area of research is the development of new organic compounds, particularly in the pharmaceutical and agrochemical industries. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 2-(tert-Butylsulfanyl)-3,5-dimethylpyridine involves the reaction of 2,3,5-trimethylpyridine with tert-butyl thiol in the presence of a strong acid catalyst. This method has been widely used in various research studies due to its simplicity and efficiency.
Aplicaciones Científicas De Investigación
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine has been extensively used in various scientific research studies. This compound is commonly used as a ligand in organometallic chemistry, particularly in the synthesis of transition metal complexes. It has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Propiedades
Número CAS |
18794-48-4 |
|---|---|
Nombre del producto |
2-(tert-Butylsulfanyl)-3,5-dimethylpyridine |
Fórmula molecular |
C11H17NS |
Peso molecular |
195.33 g/mol |
Nombre IUPAC |
2-tert-butylsulfanyl-3,5-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-9(2)10(12-7-8)13-11(3,4)5/h6-7H,1-5H3 |
Clave InChI |
OOGFLLOHRHJKAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)SC(C)(C)C)C |
SMILES canónico |
CC1=CC(=C(N=C1)SC(C)(C)C)C |
Otros números CAS |
18794-48-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



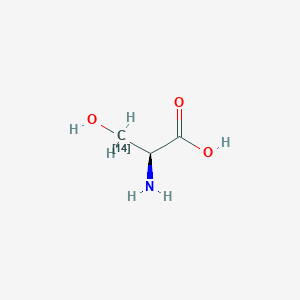
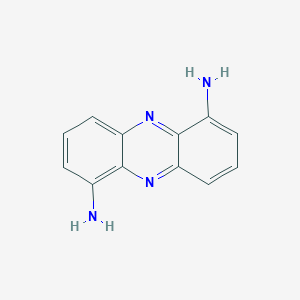
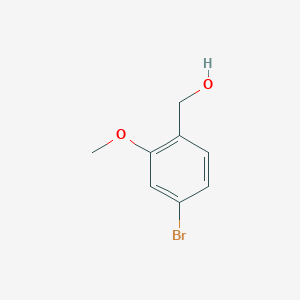
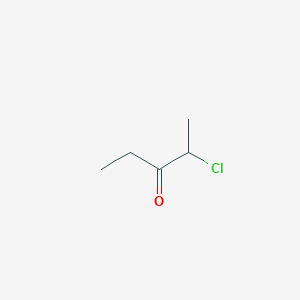
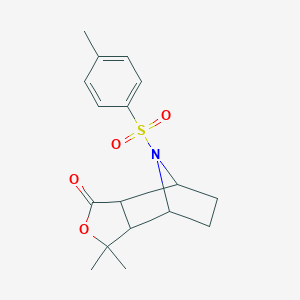
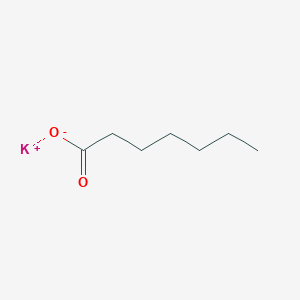
![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)
